molecular formula C13H12O3 B15068138 2-(Hydroxymethyl)naphthalene-1-acetic acid

2-(Hydroxymethyl)naphthalene-1-acetic acid

Cat. No.: B15068138
M. Wt: 216.23 g/mol
InChI Key: QJFIWWNENOWUIU-UHFFFAOYSA-N
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Description

Contextual Significance of Naphthalene (B1677914) Scaffolds in Organic Chemistry Research

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental structural motif in a vast array of organic compounds. mdpi.com Its extended π-electron system imparts distinct properties compared to its monocyclic counterpart, benzene (B151609), influencing the reactivity and physical characteristics of its derivatives. In organic chemistry, the naphthalene scaffold is prized for its rigidity and well-defined geometry, which are crucial in the design of molecules with specific spatial arrangements. This has led to their use in the development of molecular probes, advanced materials, and as ligands in coordination chemistry.

Overview of Functionalized Naphthalenes in Academic Investigations

The functionalization of the naphthalene core with various substituents allows for the fine-tuning of its chemical and physical properties. Naphthaleneacetic acids, for instance, are a well-known class of synthetic auxins used as plant growth regulators. mdpi.comwikipedia.org The position of the acetic acid group on the naphthalene ring, whether at the 1- (alpha) or 2- (beta) position, significantly influences its biological activity. mdpi.com

Research Scope and Objectives Pertaining to 2-(Hydroxymethyl)naphthalene-1-acetic acid

The specific compound, this compound, represents a unique combination of a naphthalene-1-acetic acid backbone with a hydroxymethyl group at the adjacent 2-position. Research into this molecule, while not extensively documented in publicly available literature, would logically focus on several key areas. The primary objectives would likely include the development of efficient synthetic routes to access this specific substitution pattern, the comprehensive characterization of its physicochemical properties, and the exploration of its potential applications, for example, as a specialized building block in organic synthesis or as a ligand for metal complexes.

The presence of both a carboxylic acid and a primary alcohol functionality in such close proximity on the naphthalene scaffold suggests the potential for intramolecular interactions and the formation of lactones. Furthermore, these functional groups offer multiple points for derivatization, opening avenues for the creation of a library of related compounds for further study.

Chemical and Physical Properties

The fundamental properties of this compound are tabulated below. This data is based on information available from chemical suppliers.

PropertyValue
IUPAC Name 2-[2-(hydroxymethyl)naphthalen-1-yl]acetic acid
CAS Number 1261489-80-8
Molecular Formula C₁₃H₁₂O₃
Molecular Weight 216.24 g/mol
Purity 95%

Synthesis and Characterization

While specific, peer-reviewed synthetic procedures for this compound are not readily found in the literature, its synthesis can be envisioned through established methods in naphthalene chemistry. A plausible approach would involve the functionalization of a pre-existing naphthalene derivative. For instance, one could start with a naphthalene species already containing an acetic acid or a precursor group at the 1-position and then introduce the hydroxymethyl group at the 2-position. Conversely, a 2-(hydroxymethyl)naphthalene derivative could be the starting material, with subsequent introduction of the acetic acid side chain at the 1-position.

The characterization of this compound would rely on a suite of standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the connectivity of the atoms and the specific substitution pattern on the naphthalene ring.

Mass Spectrometry (MS): This would be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the hydroxyl (O-H) and carboxylic acid (C=O and O-H) functional groups.

Research Findings and Applications

Detailed research findings specifically on this compound are sparse in the available academic and patent literature. However, the broader context of research on substituted naphthalene acetic acids provides a framework for understanding its potential areas of investigation.

A study on substituted naphthalen-1-yl-acetic acid hydrazides explored the synthesis and antimicrobial evaluation of a series of these compounds. nih.gov This research highlights the interest in using the naphthalene-1-acetic acid scaffold as a basis for developing new therapeutic agents. While this study did not include the 2-hydroxymethyl derivative, it underscores the potential for biological activity in this class of molecules.

Furthermore, the parent compound, 1-naphthaleneacetic acid (NAA), is a well-known synthetic auxin with extensive applications in agriculture as a plant growth regulator. wikipedia.org Research into derivatives of NAA is often aimed at modifying its activity, stability, or transport properties within plants. The introduction of a hydroxymethyl group at the 2-position could potentially influence these properties, leading to a compound with altered or enhanced biological effects.

In the field of materials science, functionalized naphthalenes are investigated for their optical and electronic properties. The specific arrangement of the hydroxymethyl and acetic acid groups on the naphthalene ring could lead to interesting solid-state packing and hydrogen-bonding networks, which could be relevant for the design of new organic materials.

This compound is a functionalized naphthalene derivative with potential for further exploration in various fields of chemistry. While detailed research on this specific compound is not widely published, its structural features suggest that it could be a valuable building block in the synthesis of more complex molecules and may possess interesting biological or material properties. The foundation of knowledge on related naphthalene-based carboxylic acids and hydroxymethyl derivatives provides a strong basis for future investigations into the synthesis, characterization, and potential applications of this intriguing molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

2-[2-(hydroxymethyl)naphthalen-1-yl]acetic acid

InChI

InChI=1S/C13H12O3/c14-8-10-6-5-9-3-1-2-4-11(9)12(10)7-13(15)16/h1-6,14H,7-8H2,(H,15,16)

InChI Key

QJFIWWNENOWUIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)CO

Origin of Product

United States

Reactivity and Reaction Mechanisms of 2 Hydroxymethyl Naphthalene 1 Acetic Acid

Chemical Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that readily undergoes a variety of transformations, most notably nucleophilic acyl substitution.

Esterification: In the presence of an alcohol and an acid catalyst, 2-(hydroxymethyl)naphthalene-1-acetic acid can be converted to its corresponding ester. This reaction, known as Fischer esterification, is an equilibrium process. The reaction is typically carried out using an excess of the alcohol to drive the equilibrium towards the product. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol.

Amidation: Similarly, the carboxylic acid can react with ammonia (B1221849) or a primary or secondary amine to form an amide. This reaction typically requires a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), to activate the carboxylic acid. researchgate.net The process involves the formation of an activated intermediate that is then susceptible to nucleophilic attack by the amine.

Table 1: Examples of Esterification and Amidation Reactions

Reactant Reagents Product Reaction Type
This compound Methanol (B129727), H₂SO₄ (catalyst) Methyl 2-(hydroxymethyl)naphthalene-1-acetate Esterification
This compound Ethylamine, EDC N-ethyl-2-(2-(hydroxymethyl)naphthalen-1-yl)acetamide Amidation
This compound Ammonia, DCC 2-(2-(hydroxymethyl)naphthalen-1-yl)acetamide Amidation

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction pathway for carboxylic acids. While simple alkyl carboxylic acids are generally stable to heat, decarboxylation can be facilitated by the presence of certain functional groups. For aryl-acetic acids like this compound, decarboxylation is not a spontaneous process under normal conditions but can be induced under specific, often harsh, reaction conditions or through specialized catalytic methods. organic-chemistry.orgnih.gov For instance, certain oxidative decarboxylation methods can convert phenylacetic acids into aromatic carbonyl compounds. organic-chemistry.org

Reactions of the Hydroxymethyl Group

The primary alcohol functionality (-CH₂OH) of the molecule can undergo oxidation, etherification, esterification, and nucleophilic substitution reactions. google.com

The hydroxymethyl group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically stop at the aldehyde stage, yielding 2-formylnaphthalene-1-acetic acid. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol all the way to a carboxylic acid, resulting in the formation of 2-carboxynaphthalene-1-acetic acid.

Table 2: Oxidation Reactions of the Hydroxymethyl Group

Oxidizing Agent Product
Pyridinium chlorochromate (PCC) 2-formylnaphthalene-1-acetic acid
Potassium permanganate (KMnO₄) 2-carboxynaphthalene-1-acetic acid
Chromic acid (H₂CrO₄) 2-carboxynaphthalene-1-acetic acid

Etherification: The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, like sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. For example, reaction with methyl iodide would yield 2-(methoxymethyl)naphthalene-1-acetic acid.

Esterification: The hydroxymethyl group can also be esterified by reaction with a carboxylic acid or its derivative (e.g., an acyl chloride or acid anhydride) under appropriate conditions. medcraveonline.com This is distinct from the esterification of the carboxylic acid moiety of the molecule. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield 2-((acetyloxy)methyl)naphthalene-1-acetic acid.

The hydroxyl group of a primary alcohol is a poor leaving group. However, it can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. Treatment with thionyl chloride (SOCl₂) or a phosphorus halide like PBr₃ can convert the hydroxymethyl group into a chloromethyl or bromomethyl group, respectively. These resulting alkyl halides are then susceptible to attack by a wide range of nucleophiles.

Table 3: Nucleophilic Substitution Precursor Reactions

Reagent Intermediate Product Subsequent Reactivity
Thionyl chloride (SOCl₂) 2-(chloromethyl)naphthalene-1-acetic acid Susceptible to nucleophilic attack
Phosphorus tribromide (PBr₃) 2-(bromomethyl)naphthalene-1-acetic acid Susceptible to nucleophilic attack
p-Toluenesulfonyl chloride (TsCl), Pyridine 2-(((tosyloxy)methyl)naphthalen-1-yl)acetic acid Good leaving group for SN2 reactions

The reactivity of this compound is governed by the interplay of the naphthalene (B1677914) core and its two substituents: a hydroxymethyl group at the 2-position and an acetic acid group at the 1-position. These functional groups influence the electron density distribution of the aromatic rings and provide sites for various chemical transformations.

Naphthalene Ring Reactivity and Substituent Effects: Electrophilic Aromatic Substitution Patterns

The naphthalene ring system is generally more reactive towards electrophilic aromatic substitution than benzene (B151609) because the activation energy required to form the intermediate carbocation (a naphthalenonium ion) is lower. wordpress.comyoutube.com In unsubstituted naphthalene, electrophilic attack preferentially occurs at the 1-position (α-position) over the 2-position (β-position). This preference is attributed to the greater stability of the carbocation intermediate formed during α-substitution, which can be stabilized by more resonance structures that retain a complete benzene ring. wordpress.comyoutube.comonlineorganicchemistrytutor.comlibretexts.org

In the case of this compound, the directing effects of the two substituents must be considered. The substituents are on the same ring, which will significantly influence the position of further substitution.

-CH₂COOH (Acetic Acid Group) at C1: The carboxylic acid group, and by extension the acetic acid group, is an electron-withdrawing group and therefore deactivating. organicchemistrytutor.com Such groups typically direct incoming electrophiles to the meta-position on a benzene ring. On a naphthalene ring, a deactivating group at the 1-position generally directs incoming electrophiles to the 5- and 8-positions of the adjacent ring. researchgate.net

-CH₂OH (Hydroxymethyl Group) at C2: The hydroxymethyl group is generally considered to be a weak activating group. The oxygen atom has lone pairs of electrons that can be donated to the aromatic system through resonance, although this effect is mediated by the methylene (B1212753) (-CH₂) spacer. Activating groups are typically ortho- and para-directors. organicchemistrytutor.com For a substituent at the 2-position of naphthalene, this would favor substitution at the 1- and 3-positions. However, the 1-position is already substituted.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Position of Electrophilic AttackInfluence of -CH₂COOH (C1)Influence of -CH₂OH (C2)Predicted Outcome
C3 Deactivating, sterically hinderedActivating (ortho)Unlikely
C4 Deactivating (ortho)Unlikely
C5 Deactivating (para-like)Favored
C6 Possible
C7 Possible
C8 Deactivating (peri)Favored

Oxidative Degradation Mechanisms

The oxidative degradation of this compound can proceed through several pathways, involving either the substituents or the aromatic ring itself.

The naphthalene ring is susceptible to oxidation, often leading to ring cleavage. Strong oxidizing agents like acidic potassium permanganate can oxidize naphthalene to phthalic acid. wordpress.com For substituted naphthalenes, the ring with the more electron-donating substituents is typically more susceptible to oxidation. wordpress.com Given the weakly activating -CH₂OH group and the deactivating -CH₂COOH group, the substituted ring may be more prone to initial oxidative attack under certain conditions. Anaerobic degradation pathways for naphthalene derivatives often involve initial carboxylation followed by ring reduction and cleavage, forming intermediates like 2-carboxycyclohexylacetic acid. nih.govnih.gov

The benzylic carbon of the hydroxymethyl group is a primary site for oxidation. Benzylic alcohols can be oxidized to aldehydes and further to carboxylic acids. nih.govrsc.orgbeilstein-journals.orgresearchgate.net This would transform the 2-(hydroxymethyl) group into a 2-formyl group and subsequently into a 2-carboxy group, yielding naphthalene-1-acetic-2-carboxylic acid. Similarly, the benzylic carbon of the acetic acid side chain is also susceptible to oxidation, although it is already in a higher oxidation state. libretexts.org Under harsh conditions, this could lead to the formation of naphthalide-type structures or cleavage of the side chain.

Table 2: Potential Oxidative Degradation Products of this compound

Reaction SiteOxidizing Agent/ConditionsPotential Product(s)
Naphthalene RingStrong oxidizing agents (e.g., KMnO₄)Phthalic acid derivatives
Naphthalene RingAnaerobic biodegradationReduced and ring-opened dicarboxylic acids
Hydroxymethyl Group (-CH₂OH)Mild oxidizing agents2-Formylnaphthalene-1-acetic acid
Hydroxymethyl Group (-CH₂OH)Strong oxidizing agentsNaphthalene-1-acetic-2-carboxylic acid
Acetic Acid Side Chain (-CH₂COOH)Harsh oxidative conditionsNaphthalide, side-chain cleavage products

Photochemical Transformation Pathways of Naphthalene Derivatives

Naphthalene and its derivatives are known to undergo photochemical transformations upon exposure to UV light. Photo-excited naphthalene can participate in reduction reactions in the presence of an electron donor, leading to the formation of dihydronaphthalenes. rsc.org

Studies on the photolysis of 1-naphthaleneacetic acid (NAA) in aqueous solutions have shown that it undergoes degradation, and the rate can be influenced by factors such as the presence of oxygen and pH. researchgate.netnih.gov The degradation of NAA is faster under UV light compared to fluorescent light and follows first-order kinetics. researchgate.netnih.gov The proposed pathways for NAA photolysis involve the formation of intermediates, suggesting that the side chain is reactive. nih.gov

For this compound, several photochemical pathways can be envisioned:

Decarboxylation: A common photochemical reaction for carboxylic acids, which would lead to the formation of 2-methyl-1-(hydroxymethyl)naphthalene.

Side-chain Reactions: The C-C bond between the naphthalene ring and the acetic acid group could undergo homolytic cleavage.

Ring Reactions: Photo-excited naphthalene rings can undergo cycloaddition reactions. For example, some naphthalene derivatives undergo [2+2] photocycloadditions. csus.edu

Interaction with Hydroxymethyl Group: The hydroxymethyl group could also be involved in photochemical reactions, potentially through radical mechanisms.

The specific transformation pathways would depend on the irradiation wavelength, the solvent, and the presence of other reactive species like oxygen. The presence of the hydroxymethyl group could influence the excited-state properties of the naphthalene ring and potentially open up additional reaction channels compared to NAA.

Analytical Chemistry and Characterization of 2 Hydroxymethyl Naphthalene 1 Acetic Acid

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental technique for separating 2-(Hydroxymethyl)naphthalene-1-acetic acid from other components in a mixture. The choice of method depends on the compound's physicochemical properties, the complexity of the sample matrix, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a well-established method for the analysis of naphthalene (B1677914) derivatives like 1-naphthylacetic acid, and its principles are directly applicable to this compound. rsc.orgresearchgate.net The technique utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase.

A common approach for related compounds involves reversed-phase chromatography, typically using a C18 column. researchgate.netse.org.pk The separation is achieved by optimizing the mobile phase composition, which often consists of a mixture of methanol (B129727) or acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric acid to ensure the analyte is in a non-ionized state, improving peak shape and retention. rsc.orgresearchgate.netse.org.pk Detection is frequently performed using a UV detector, with the wavelength set to an absorbance maximum for the naphthalene ring system, such as 272 nm. researchgate.net The intensity of the UV absorption is proportional to the concentration of the compound, allowing for quantification. Method validation for similar compounds has demonstrated good linearity over concentration ranges like 16 mg/L to 1,000 mg/L, with high correlation coefficients (r = 0.9997) and low relative standard deviations (RSD < 1%). researchgate.net

Table 1: Typical HPLC Parameters for Naphthalene Acetic Acid Derivatives
ParameterConditionReference
ColumnReversed-phase C18 (e.g., Hypersil C18, 4.6 mm x 250 mm, 5 µm) researchgate.net
Mobile PhaseMethanol-water-phosphoric acid (60:40:0.35, v/v) researchgate.net
Flow Rate1.0 mL/min se.org.pk
DetectionUV at 272 nm researchgate.net
Column Temperature25 °C se.org.pk

Gas Chromatography (GC) is another powerful separation technique, though its application to a polar, non-volatile compound like this compound presents challenges. Direct injection is often not feasible due to the high boiling point and thermal instability of the carboxylic acid and hydroxyl groups.

To overcome this, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. uzh.ch A common method is silylation, where active hydrogens in the hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. uzh.ch After derivatization, the compound can be analyzed on a standard nonpolar capillary column. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. thepharmajournal.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It utilizes columns packed with smaller particles (typically sub-2 µm), which allows for separations at higher pressures. This results in substantially faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. While specific UPLC methods for this compound are not detailed in the provided search results, the principles established for HPLC are directly transferable. A UPLC method would offer considerable advantages, particularly for complex samples or when high throughput is required, by reducing run times from several minutes to potentially under a minute while enhancing peak separation.

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. It is an indispensable tool for confirming the identity of this compound and for its highly sensitive quantification, especially when coupled with a chromatographic separation system.

The combination of HPLC or UPLC with mass spectrometry (LC-MS) provides both separation and highly specific detection. For compounds with acidic protons like this compound, electrospray ionization (ESI) in negative mode is a common and effective ionization technique. mhlw.go.jpnih.gov In this mode, the molecule loses a proton ([M-H]⁻) to become a negatively charged ion that can be detected by the mass spectrometer.

For enhanced selectivity and quantification, tandem mass spectrometry (LC-MS/MS) is often employed. rsc.org In this setup, the precursor ion corresponding to the deprotonated molecule is selected and then fragmented to produce characteristic product ions. eurl-pesticides.eu Monitoring a specific precursor-to-product ion transition (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM) significantly reduces background noise and matrix interference, leading to very low limits of detection (LOD) and quantification (LOQ). rsc.orgnih.gov For the related 1-naphthaleneacetic acid, an MRM transition of m/z 185.1 → 140.9 has been used for quantification. nih.goveurl-pesticides.eu Sample preparation for LC-MS analysis can involve liquid-liquid extraction or more modern techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is effective for extracting analytes from complex matrices like fruits and vegetables. rsc.orgeurl-pesticides.eu

Table 2: Illustrative LC-MS/MS Parameters for Naphthalene Acetic Acid Analysis
ParameterConditionReference
SeparationReversed-phase HPLC rsc.org
Ionization ModeElectrospray Ionization, Negative (ESI-) mhlw.go.jpnih.gov
Precursor Ion [M-H]⁻ (for NAA)m/z 185.1 nih.goveurl-pesticides.eu
Product Ion (for NAA)m/z 140.9 nih.goveurl-pesticides.eu
Sample PreparationQuEChERS or Liquid-Liquid Extraction rsc.orgeurl-pesticides.eu

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. As with GC analysis, a derivatization step to increase the volatility of this compound is essential. uzh.ch Following separation on the GC column, the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). nist.gov

EI is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern, or mass spectrum, is highly reproducible and acts as a chemical "fingerprint," allowing for unambiguous identification of the compound by comparing it to a spectral library, such as the NIST/EPA/NIH Mass Spectral Library. nist.govgovinfo.gov For the related compound 2-naphthaleneacetic acid, the mass spectrum shows a characteristic pattern that can be used for its identification. nist.gov A similar, predictable fragmentation pattern would be expected for the derivatized form of this compound, enabling its structural confirmation.

Tandem Mass Spectrometry (MS/MS) for Enhanced Specificity

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for structural elucidation and sensitive quantification of chemical compounds. In a typical MS/MS experiment, the precursor ion of the target analyte is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to generate product ions, which are then analyzed in a second mass analyzer. This process provides a unique fragmentation pattern that is highly specific to the compound's structure.

A comprehensive literature search did not yield specific multiple reaction monitoring (MRM) transitions or detailed fragmentation data for this compound.

Spectroscopic Methods for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous confirmation of a molecule's chemical structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique information about the compound's atomic arrangement and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are critical for the characterization of this compound.

A search of available spectroscopic databases and the scientific literature did not yield experimentally determined ¹H or ¹³C NMR data for this compound. Predicted NMR data can be calculated using computational chemistry software, but are not a substitute for experimentally acquired spectra.

Hypothetical ¹H NMR Data: In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the aromatic protons on the naphthalene ring, the methylene (B1212753) protons of the acetic acid group, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be crucial in confirming the substitution pattern on the naphthalene ring.

Hypothetical ¹³C NMR Data: Similarly, a ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the carboxylic acid, the carbons of the naphthalene ring, and the methylene carbons of the acetic acid and hydroxymethyl groups.

Without experimental data, a definitive table of chemical shifts and coupling constants cannot be provided.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H), carboxylic acid (C=O and O-H), and aromatic (C-H and C=C) functional groups.

Specific, experimentally verified IR absorption data for this compound is not available in the public domain. The table below lists the expected characteristic IR absorption bands based on the functional groups present in the molecule.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
O-H (alcohol)3200-3600Stretching
O-H (carboxylic acid)2500-3300 (broad)Stretching
C-H (aromatic)3000-3100Stretching
C-H (aliphatic)2850-3000Stretching
C=O (carboxylic acid)1700-1725Stretching
C=C (aromatic)1450-1600Stretching
C-O1000-1300Stretching

This table is based on general values for functional groups and does not represent experimentally determined data for this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the naphthalene ring system in this compound. The UV-Vis spectrum is characterized by the wavelengths of maximum absorbance (λmax).

An extensive search of scientific literature and chemical databases did not uncover any specific UV-Vis absorption spectra or λmax values for this compound. The naphthalene chromophore typically exhibits strong absorption bands in the ultraviolet region. The substitution with hydroxymethyl and acetic acid groups would be expected to cause a slight shift in the absorption maxima compared to unsubstituted naphthalene, but the exact positions and intensities of these bands have not been experimentally reported.

Computational and Theoretical Studies on 2 Hydroxymethyl Naphthalene 1 Acetic Acid

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of a chemical compound. These computational approaches provide insights that are often complementary to experimental data.

Density Functional Theory (DFT) Applications for Geometries and Energies

While no specific DFT studies on 2-(Hydroxymethyl)naphthalene-1-acetic acid have been identified, research on the parent compound, 1-naphthaleneacetic acid, has demonstrated the utility of DFT in determining its molecular structure. frontiersin.org Such studies typically involve geometry optimization to find the lowest energy conformation of the molecule. For this compound, a similar computational approach would be necessary to predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule. Furthermore, DFT calculations would yield the total electronic energy, which is crucial for assessing its thermodynamic stability.

Quantum Chemical Calculations of Reactivity Descriptors

Quantum chemical calculations are instrumental in predicting the reactivity of a molecule. Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often used to this end. The HOMO-LUMO gap provides an indication of the molecule's chemical stability and reactivity. For related naphthalene (B1677914) derivatives, these calculations have been performed to understand their electronic properties and potential for charge transfer. frontiersin.org A similar investigation for this compound would be required to elucidate its reactivity profile.

Conformational Analysis and Stereochemical Prediction

The presence of a hydroxymethyl and an acetic acid group, both of which have rotational freedom, suggests that this compound can exist in multiple conformations. A thorough conformational analysis, typically performed using computational methods, would be essential to identify the most stable conformers and to understand the energy landscape of the molecule. This information is critical as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation. To date, no such analysis for this specific compound has been reported in the literature.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally.

Transition State Analysis

For any potential reaction involving this compound, identifying the transition state structures is key to understanding the reaction mechanism. Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. This type of analysis, while standard in computational chemistry, has not been specifically applied to reactions of this compound in published research.

Kinetic and Thermodynamic Considerations in Reaction Pathways

Despite a comprehensive search for computational and theoretical studies on This compound , no specific research detailing molecular dynamics simulations for its intermolecular interactions could be located. Scientific literature extensively covers related naphthalene derivatives, but data for the requested compound is not available in the public domain.

Therefore, the following section on "" and its subsection "5.4. Molecular Dynamics Simulations for Intermolecular Interactions" cannot be constructed with detailed, verifiable research findings as requested.

To fulfill the user's request for an article structured around the provided outline, access to specific scholarly research on the computational analysis of this compound would be necessary. Without such foundational data, generating an informative and scientifically accurate article on this topic is not possible.

Applications in Organic Synthesis and Materials Science Research

Potential Utilization as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are essential components in the synthesis of complex, stereochemically defined molecules, particularly in the pharmaceutical industry. These molecules, possessing one or more stereocenters, are used to construct larger molecules with specific three-dimensional arrangements. The chirality of the building block is transferred to the final product, influencing its biological activity.

A molecule like 2-(Hydroxymethyl)naphthalene-1-acetic acid possesses a potential stereocenter at the carbon atom to which the carboxylic acid group is attached, depending on the synthetic route and whether it has been resolved into its constituent enantiomers. If available in an enantiomerically pure form, it could serve as a valuable starting material. The hydroxymethyl and acetic acid functional groups offer reactive handles for further chemical transformations, allowing for its incorporation into larger, more complex structures. However, no specific examples of its use in this capacity have been found in the scientific literature.

Hypothetical Role as a Ligand or Catalyst in Asymmetric Reactions

The development of chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically enriched compounds. Chiral ligands coordinate to a metal center to create a chiral environment, which can then influence the stereochemical outcome of a reaction.

The structure of this compound, with its hydroxyl and carboxyl groups, provides potential coordination sites for metal ions. If prepared in a chiral form, it could theoretically be used as a ligand in asymmetric catalysis. The naphthalene (B1677914) backbone provides a rigid scaffold, which is often a desirable feature in ligand design. Despite these structural attributes, there is no available research demonstrating the application of this compound or its derivatives as ligands or catalysts in asymmetric reactions.

Theoretical Application as a Precursor for Advanced Naphthalene-Based Materials

Naphthalene-containing polymers and materials are of significant interest due to their unique optical and electronic properties, as well as their high thermal stability. The rigid, aromatic structure of the naphthalene unit can be incorporated into polymer backbones to enhance these properties.

The bifunctional nature of this compound (containing both a hydroxyl and a carboxylic acid group) makes it a potential monomer for the synthesis of polyesters or other polymers through condensation reactions. The resulting materials could exhibit interesting properties derived from the naphthalene core. However, a review of the materials science literature did not reveal any instances where this compound has been utilized as a precursor for the development of advanced materials.

Environmental Fate and Degradation Mechanisms of 2 Hydroxymethyl Naphthalene 1 Acetic Acid

Abiotic Transformation Pathways

Abiotic degradation processes, which are independent of biological activity, play a crucial role in the initial breakdown of organic compounds in the environment. For 2-(Hydroxymethyl)naphthalene-1-acetic acid, the most significant abiotic transformation pathways are likely to be photodegradation and, to a lesser extent, chemical hydrolysis.

Photodegradation, the breakdown of molecules by light, is a primary abiotic mechanism for the removal of naphthalene-based compounds from the environment. Aqueous solutions of the related compound 1-naphthaleneacetic acid (NAA) have been shown to decompose rapidly when exposed to sunlight or laboratory ultraviolet irradiation. This process involves the absorption of light energy, leading to the excitation of electrons and subsequent chemical reactions.

The photodegradation of NAA is known to proceed through a series of intermediate products. Key identified intermediates include 1-methylnaphthalene, 1-naphthalenemethanol, 1-naphthaldehyde, and 1-naphthoic acid. Ultimately, these intermediates can be further oxidized to more stable compounds like phthalic acid. It is plausible that this compound would undergo a similar photodegradation pathway, likely initiated by the transformation of the hydroxymethyl and acetic acid functional groups, as well as the naphthalene (B1677914) ring itself. The presence of the hydroxymethyl group may influence the specific intermediates formed compared to those from NAA.

The rate of photodegradation is influenced by several environmental factors. Studies on NAA have demonstrated that the process is more rapid in the presence of oxygen and is catalyzed by substances such as titanium dioxide (TiO2). The pH of the surrounding medium also plays a role, with acidic conditions generally favoring a higher rate of photolysis.

Table 1: Factors Influencing the Photodegradation Rate of Naphthalene Acetic Acid Derivatives

FactorEffect on Photodegradation Rate
Light Source Ultraviolet light is more effective than fluorescent light.
Oxygen Presence of oxygen generally increases the rate.
Catalysts Titanium dioxide (TiO2) can enhance the degradation rate.
pH Acidic conditions (lower pH) tend to increase the rate.

This table is based on data for 1-naphthaleneacetic acid and is intended to be illustrative of potential factors affecting this compound.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For many organic compounds, hydrolysis can be a significant degradation pathway. However, in the case of 1-naphthaleneacetic acid, it has been found to be stable to hydrolysis under typical environmental pH conditions (pH 4, 7, and 9). Given the structural similarity, it is anticipated that this compound would also exhibit resistance to hydrolysis, particularly with respect to the naphthalene ring and the acetic acid side chain. The ester derivatives of NAA, in contrast, are susceptible to hydrolysis, which results in the formation of NAA.

Other chemical degradation routes in the environment can include oxidation reactions with naturally occurring radicals, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO4•−). These highly reactive species can initiate the breakdown of aromatic compounds. For NAA, it has been shown that it undergoes oxidation reactions with these radicals. It is reasonable to expect that this compound would also be susceptible to such radical-induced degradation processes in the environment.

Microbial Degradation and Bioremediation Potential

The biodegradation of organic pollutants by microorganisms is a critical process for their removal from the environment. The bioremediation potential of this compound can be largely inferred from the extensive research on the microbial metabolism of naphthalene and its derivatives.

A wide variety of bacterial species, particularly from the genera Pseudomonas, Bacillus, and Rhodococcus, have been identified as being capable of utilizing naphthalene as a sole source of carbon and energy. frontiersin.org These bacteria possess the enzymatic machinery to break down the stable aromatic structure of naphthalene. The presence of substituents on the naphthalene ring, such as the hydroxymethyl and acetic acid groups in the target compound, can influence the rate and pathway of degradation, but the fundamental mechanisms are often conserved.

The initial step in the aerobic bacterial degradation of naphthalene typically involves the oxidation of the aromatic ring by a multicomponent enzyme system called naphthalene dioxygenase. frontiersin.org This enzyme incorporates both atoms of molecular oxygen into the naphthalene molecule to form a cis-dihydrodiol. frontiersin.org This initial attack makes the stable aromatic ring susceptible to further enzymatic degradation.

The microbial catabolism of naphthalene is generally understood to proceed through a series of well-defined pathways, often referred to as the "upper" and "lower" pathways.

The upper pathway involves the conversion of naphthalene to an intermediate compound, salicylate (B1505791). Following the initial dioxygenation, the resulting cis-naphthalene dihydrodiol is converted to 1,2-dihydroxynaphthalene by a dehydrogenase. frontiersin.org The aromatic ring of 1,2-dihydroxynaphthalene is then cleaved by a dioxygenase to form 2-hydroxychromene-2-carboxylic acid, which is subsequently converted through a series of enzymatic steps to salicylaldehyde (B1680747) and finally to salicylate. frontiersin.org

The lower pathway takes over the degradation of salicylate. Salicylate is typically hydroxylated to form catechol or gentisate. frontiersin.org These dihydroxybenzenes are then subject to ring cleavage by other dioxygenases, leading to the formation of intermediates that can enter the central metabolic pathways of the bacterium, such as the Krebs cycle, ultimately resulting in the production of carbon dioxide, water, and biomass.

For substituted naphthalenes, the degradation pathway can be analogous. It is plausible that this compound would be initially attacked by a naphthalene dioxygenase, leading to the formation of a dihydroxylated intermediate. The hydroxymethyl and acetic acid groups would likely be modified or removed in subsequent enzymatic steps, eventually funneling the metabolic intermediates into the central naphthalene degradation pathway.

Table 2: Key Enzymes in the Aerobic Bacterial Degradation of Naphthalene

EnzymeFunctionPathway
Naphthalene Dioxygenase Initial oxidation of the naphthalene ringUpper Pathway
cis-Naphthalene Dihydrodiol Dehydrogenase Conversion of cis-dihydrodiol to 1,2-dihydroxynaphthaleneUpper Pathway
1,2-Dihydroxynaphthalene Dioxygenase Ring cleavage of 1,2-dihydroxynaphthaleneUpper Pathway
Salicylate Hydroxylase Conversion of salicylate to catecholLower Pathway
Catechol 2,3-Dioxygenase Ring cleavage of catecholLower Pathway

This table outlines the primary enzymes involved in the well-established naphthalene degradation pathway.

The rate at which this compound is biodegraded in environmental matrices such as soil and water is dependent on a variety of physicochemical and biological factors. These factors can significantly impact the growth and metabolic activity of the degrading microbial populations.

pH: Most naphthalene-degrading bacteria exhibit optimal activity within a neutral to slightly alkaline pH range. Extreme pH values can inhibit enzymatic activity and slow down the degradation process.

Temperature: Biodegradation rates are temperature-dependent, with optimal temperatures varying among different microbial species. Generally, warmer temperatures, up to a certain point, will increase the rate of degradation.

Oxygen Availability: Aerobic degradation of naphthalene and its derivatives is highly dependent on the presence of oxygen, which is required by the initial dioxygenase enzymes. In anaerobic environments, degradation is still possible but proceeds through different, typically slower, pathways.

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and metabolism. A balanced carbon-to-nutrient ratio can enhance the biodegradation of organic pollutants.

Bioavailability: The extent to which a compound is available to microorganisms for degradation is a key factor. The solubility of this compound and its tendency to sorb to soil particles will influence its bioavailability and, consequently, its degradation rate.

Presence of Other Carbon Sources: The presence of more easily degradable carbon sources can sometimes lead to a preferential utilization of those substrates, a phenomenon known as catabolite repression, which can slow down the degradation of the target compound. Conversely, the presence of other related aromatic compounds can sometimes induce the necessary enzymes for degradation through co-metabolism. mdpi.com

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

Currently, detailed and optimized synthetic methodologies for 2-(Hydroxymethyl)naphthalene-1-acetic acid are not widely reported in peer-reviewed literature. The development of efficient and sustainable synthetic routes is a primary and essential direction for future research. Investigations in this area could focus on several key aspects:

Exploration of Novel Starting Materials: Research into alternative and more readily available starting materials could lead to more cost-effective and environmentally friendly production methods.

Catalytic Approaches: The use of novel catalysts, including metal-based and organocatalysts, could improve reaction yields, reduce reaction times, and minimize the formation of byproducts.

Green Chemistry Principles: Future synthetic strategies should aim to incorporate principles of green chemistry, such as the use of safer solvents, reduced energy consumption, and atom economy.

Process Optimization: Systematic studies to optimize reaction conditions, including temperature, pressure, and reactant ratios, are necessary to maximize the efficiency of any proposed synthetic route.

A comparative analysis of potential synthetic strategies is presented in the table below, highlighting areas for future exploration.

Synthetic ApproachPotential AdvantagesAreas for Future Research
Multi-step Classical SynthesisWell-understood reaction mechanisms.Improvement of yields, reduction of steps, and waste minimization.
Catalytic Cross-CouplingHigh efficiency and selectivity.Development of specific catalysts for this compound.
Biocatalytic SynthesisHigh stereoselectivity and mild reaction conditions.Identification and engineering of suitable enzymes.

Advanced Spectroscopic Characterization and In Situ Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1D and 2D NMR studies (¹H, ¹³C, COSY, HSQC, HMBC) would provide unambiguous assignment of all proton and carbon signals, confirming the compound's connectivity.

Vibrational Spectroscopy: In-depth analysis using Infrared (IR) and Raman spectroscopy will help to identify and characterize the functional groups present in the molecule and provide insights into its vibrational modes.

Mass Spectrometry (MS): High-resolution mass spectrometry is needed to confirm the exact molecular weight and elemental composition. Fragmentation studies could also help to elucidate the compound's structure.

In Situ Monitoring: The application of in situ spectroscopic techniques, such as ReactIR or in situ NMR, to monitor the synthesis of this compound would provide real-time data on reaction kinetics and the formation of intermediates, aiding in mechanism elucidation and process optimization.

The following table summarizes the key spectroscopic data that needs to be systematically acquired and reported.

Spectroscopic TechniqueInformation to be Obtained
¹H and ¹³C NMRChemical shifts, coupling constants, and structural connectivity.
IR and RamanCharacteristic vibrational frequencies of functional groups.
High-Resolution MSPrecise mass and elemental composition.

Mechanistic Insights through Integrated Computational and Experimental Studies

The mechanisms of the reactions involved in the synthesis and potential transformations of this compound are currently unknown. A powerful approach to unraveling these mechanisms is the integration of computational modeling with experimental studies. Future research in this area should include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the geometric and electronic structure of the molecule, predict its spectroscopic properties, and calculate reaction energy profiles. This can provide a theoretical framework for understanding its reactivity. pnu.edu.ua

Transition State Searching: Computational methods can be employed to identify transition state structures and calculate activation energies for potential reaction pathways, offering insights into the most likely mechanisms.

Reaction Kinetics Studies: Experimental studies on reaction rates under various conditions can provide data to validate and refine the computational models.

Isotope Labeling Studies: The use of isotopically labeled reagents can help to trace the pathways of atoms during a reaction, providing definitive evidence for proposed mechanisms.

Exploration of Novel Biological Activity Mechanisms

The biological activities of this compound have not been reported. Given that structurally related naphthalene (B1677914) derivatives exhibit a wide range of biological effects, including anti-inflammatory and plant growth-regulating properties, this is a particularly promising area for future research. researchgate.netmdpi.com Key avenues to explore include:

Broad-Spectrum Biological Screening: The compound should be screened against a wide range of biological targets, including enzymes, receptors, and various cell lines (e.g., cancer cells, microbial pathogens), to identify any potential therapeutic or agrochemical applications.

Mechanism of Action Studies: If any biological activity is identified, subsequent research should focus on elucidating the underlying mechanism of action. This could involve techniques such as target identification, pathway analysis, and molecular docking studies.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a series of analogues of this compound would help to establish structure-activity relationships, guiding the design of more potent and selective compounds.

The table below outlines a potential screening cascade for investigating the biological profile of this compound.

Screening PhaseObjectiveExamples of Assays
Primary ScreeningIdentify any biological activity.Cell viability assays, antimicrobial assays, enzyme inhibition assays.
Secondary ScreeningConfirm and quantify the activity.Dose-response studies, target-based assays.
Mechanism of ActionElucidate the molecular mechanism.Western blotting, gene expression analysis, molecular modeling.

Understanding Environmental Persistence and Transformation in Complex Systems

The potential environmental fate of this compound is another critical area that remains to be investigated. Research in this domain is essential to assess its potential environmental impact should it be used in any large-scale application. Future studies should focus on:

Biodegradation Pathways: Investigations into the biodegradation of the compound by soil and aquatic microorganisms are needed to determine its persistence in the environment. Studies on related compounds like 1-naphthaleneacetic acid suggest that biodegradation is a likely transformation pathway. epa.gov

Abiotic Degradation: The susceptibility of the compound to abiotic degradation processes, such as hydrolysis and photolysis, should be evaluated under various environmental conditions.

Transformation Products: Identification of the major degradation and transformation products is crucial for a complete environmental risk assessment.

Sorption and Mobility: Studies on the sorption of the compound to soil and sediment particles will help to predict its mobility and potential for leaching into groundwater.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.